Octadecan-1-amine;oxalic acid
Description
Octadecan-1-amine (stearylamine) is a straight-chain primary amine (C₁₈H₃₇NH₂) with applications in surfactants, corrosion inhibitors, and pharmaceutical formulations. When combined with oxalic acid (HOOC-COOH), a dicarboxylic acid, the resulting compound is likely a bis-ammonium salt (e.g., (C₁₈H₃₇NH₃⁺)₂C₂O₄²⁻) due to oxalic acid’s capacity to donate two protons. This combination leverages oxalic acid’s strong acidity and chelating properties, which enhance reaction efficiency and reduce byproducts during synthesis .
Properties
CAS No. |
6232-95-7 |
|---|---|
Molecular Formula |
C38H80N2O4 |
Molecular Weight |
629.1 g/mol |
IUPAC Name |
octadecan-1-amine;oxalic acid |
InChI |
InChI=1S/2C18H39N.C2H2O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;3-1(4)2(5)6/h2*2-19H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
UCFMBIOYXPWXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecan-1-amine can be achieved through the hydrogenation of stearonitrile or by the reduction of stearamide . The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium at elevated temperatures and pressures.
For the preparation of oxalic acid, it can be synthesized through the oxidation of carbohydrates or glucose using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to oxalic acid .
Industrial Production Methods: In industrial settings, octadecan-1-amine is produced by the hydrogenation of stearonitrile on a large scale. The process involves the use of high-pressure hydrogenation reactors and catalysts to achieve high yields of the desired product .
Oxalic acid is produced industrially by the oxidation of carbohydrates using nitric acid. The process is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product .
Chemical Reactions Analysis
Acid-Base Reactions
Octadecan-1-amine, a primary amine, can act as a base, neutralizing oxalic acid’s acidic protons. Oxalic acid has two acidic protons with pKa values of ~1.25 (first proton) and ~3.81 (second proton) . The amine’s basicity (pKb ~3.3 for typical primary amines) allows it to deprotonate oxalic acid, forming a diammonium salt :
This salt formation is a straightforward acid-base reaction, with oxalic acid acting as a diprotic acid.
Amide Formation
Primary amines typically react with carboxylic acids to form amides, though oxalic acid’s low reactivity (compared to acid chlorides or anhydrides) may require catalytic or thermal activation. For example:
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon of oxalic acid, followed by proton transfer and elimination of water.
-
Product : A bis-amide (if two amine equivalents react) or a mono-amide salt (if only one amine reacts):
For complete amide formation, activation agents (e.g., coupling reagents) would be required.
This reactivity aligns with observations of primary amines reacting with oxalic acid derivatives (e.g., diethyl oxalate) to form amides .
Catalytic and Redox Reactions
Oxalic acid’s role in redox chemistry may influence reactions with octadecan-1-amine:
-
Oxidative Decomposition : Oxalic acid acts as a reducing agent, undergoing oxidation to CO₂ and H₂O under strong oxidizing conditions (e.g., MnO₂ or KMnO₄) . While octadecan-1-amine is less likely to participate directly in such reactions, its long alkyl chain could stabilize intermediates or transition states.
-
Metal Complexation : Oxalic acid forms stable complexes with transition metals (e.g., Cr(VI)), which may catalyze subsequent reactions . For example, in the presence of Cr(VI) complexes, octadecan-1-amine could participate in redox processes mediated by oxalic acid.
Data Table: Comparative Reactivity of Amines with Oxalic Acid Derivatives
Note: Octadecan-1-amine (1° amine) would follow the primary amine pathway.
Scientific Research Applications
Chemistry: Octadecan-1-amine is used as a surfactant and emulsifying agent in various chemical processes. It is also used in the synthesis of other organic compounds and as a reagent in analytical chemistry .
Biology: Oxalic acid is used in biological research to study metabolic pathways and enzyme activities. It is also used as a chelating agent to remove calcium ions from biological samples .
Medicine: Oxalic acid has applications in medicine as a diagnostic reagent for the detection of calcium oxalate crystals in urine, which are indicative of kidney stones .
Industry: Octadecan-1-amine is used in the production of lubricants, corrosion inhibitors, and antistatic agents. Oxalic acid is used in the cleaning and bleaching of textiles, as well as in the removal of rust and stains from metal surfaces .
Mechanism of Action
Octadecan-1-amine: The primary mechanism of action of octadecan-1-amine involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. It interacts with hydrophobic and hydrophilic molecules, allowing for the formation of stable mixtures .
Oxalic Acid: Oxalic acid exerts its effects through its strong chelating properties, binding to metal ions such as calcium and iron. This chelation process can lead to the formation of insoluble complexes, which can be used in various applications such as cleaning and metal extraction .
Comparison with Similar Compounds
Physical Properties
- Solubility: Amine-Acid Salt Solubility in Water Solubility in Organic Solvents Octadecan-1-amine;Oxalic Acid Moderate (due to ionic nature) Low in ethanol, acetone Oleylamine Acetate Higher (acetate’s lower charge density) Higher in dioxane, ethanol
Melting Points : Oxalate salts generally exhibit higher melting points than acetate counterparts due to stronger intermolecular forces.
Reactivity and Byproduct Control
Oxalic acid’s dual carboxyl groups stabilize intermediates via hydrogen bonding and chelation, reducing side reactions. For example, replacing acetic acid with oxalic acid in dioxane eliminated byproduct 6 (10–40% yield in acetic acid) .
Comparison with Other Long-Chain Amines
Branched vs. Straight-Chain Amines
- 2-Octyldodecan-1-amine (): Structure: Branched C20 amine with a tertiary carbon at position 2. This branching reduces crystallinity and enhances solubility in nonpolar solvents compared to straight-chain Octadecan-1-amine. Applications: Branched amines are preferred in lubricants and emulsifiers, whereas Octadecan-1-amine’s linear structure favors monolayer formation in nanotechnology .
Dioctylamine-Octanoic Acid Complex** ():
- Structure: A 1:1 complex of dioctylamine (C16H35N) and octanoic acid. The shorter C8 chain in octanoic acid reduces hydrophobicity compared to oxalic acid’s C2 backbone.
- Functionality: Used as a phase-transfer catalyst, whereas this compound may serve as a templating agent in nanoparticle synthesis .
Analytical and Spectroscopic Differences
NMR Spectroscopy
HPLC Retention Times ():
| Compound | Retention Time (min) |
|---|---|
| Oxalic Acid | 7.192–7.292 |
| Acetic Acid | 12.867–13.092 |
| This compound | Not reported (extrapolated to ~7–8 min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
